molecular formula C26H29ClN2O6 B11631589 4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631589
M. Wt: 501.0 g/mol
InChI Key: RZFZWDGTOUXDAF-ZNTNEXAZSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its structure combines a pyrrole ring, a morpholine moiety, and various aromatic substituents. Let’s explore its synthesis, reactions, and significance.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Industrial-scale synthesis typically involves multistep processes, starting from commercially available precursors. Detailed conditions are proprietary, but the radical-based approach has potential for scalability.

Chemical Reactions Analysis

Reactivity::

    Hydromethylation: The compound undergoes formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown.

    Other Reactions: Further investigations are needed, but potential reactions include oxidation, reduction, and substitution.

Common Reagents::

    Hydromethylation: Hydrogen gas, a metal catalyst (e.g., palladium), and a reducing agent (e.g., sodium borohydride).

    Other Reactions: Varies based on the specific reaction type.

Scientific Research Applications

    Chemistry: Building block for novel heterocyclic compounds.

    Biology: Potential bioactive properties due to its unique structure.

    Medicine: Investigate its pharmacological effects, toxicity, and therapeutic potential.

    Industry: Explore applications in materials science, catalysis, and drug discovery.

Mechanism of Action

    Targets: Interacts with specific cellular receptors or enzymes.

    Pathways: Modulates signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore derivatives, analogs, or structurally related molecules.

Properties

Molecular Formula

C26H29ClN2O6

Molecular Weight

501.0 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dimethoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29ClN2O6/c1-33-19-8-9-20(21(16-19)34-2)23-22(24(30)17-4-6-18(27)7-5-17)25(31)26(32)29(23)11-3-10-28-12-14-35-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+

InChI Key

RZFZWDGTOUXDAF-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4CCOCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4CCOCC4)OC

Origin of Product

United States

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